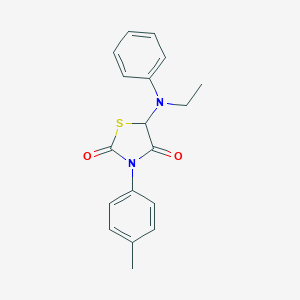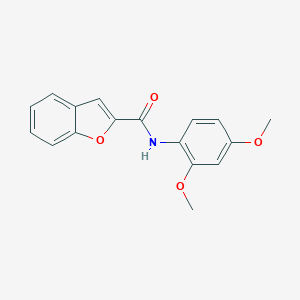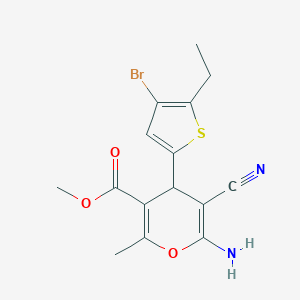
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone, also known as 3,4-dichloro-N-(1-phenylpropan-2-yl)aniline or DPA, is a chemical compound with a molecular formula of C16H15Cl2NO. It is a white or off-white powder that is soluble in organic solvents such as ethanol and chloroform. DPA is a widely used chemical in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DPA has also been shown to have analgesic and anti-inflammatory properties, which can be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound that can be used as a precursor for the synthesis of various compounds. DPA is also stable under a wide range of conditions, making it a useful reagent for many types of experiments.
However, there are also limitations to the use of DPA in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, appropriate safety precautions must be taken when handling DPA. Additionally, DPA has limited solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of DPA in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease. Since DPA has been shown to inhibit AChE, which is involved in the breakdown of acetylcholine, it may be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Another potential application of DPA is in the development of new agrochemicals. DPA has been shown to have herbicidal and fungicidal properties, which can be useful in the development of new agrochemicals for crop protection.
Conclusion:
In conclusion, 3-Anilino-1-(3-Anilino-1-(3,4-dichlorophenyl)-1-propanonephenyl)-1-propanone, or DPA, is a widely used chemical in scientific research due to its unique properties and potential applications. It can be synthesized through several methods and has been used as a precursor for the synthesis of various compounds. DPA has several biochemical and physiological effects, including an increase in acetylcholine levels in the brain and analgesic and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several potential future directions for the use of DPA in scientific research.
Synthesemethoden
DPA can be synthesized through several methods, including the Friedel-Crafts acylation of aniline with 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone, the reduction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline, and the reaction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline in the presence of a catalyst. The most commonly used method for synthesizing DPA is the Friedel-Crafts acylation method.
Wissenschaftliche Forschungsanwendungen
DPA has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including drugs, agrochemicals, and dyes. DPA has also been used as a reagent in the analysis of amino acids and peptides.
Eigenschaften
Produktname |
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone |
|---|---|
Molekularformel |
C15H13Cl2NO |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
3-anilino-1-(3,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-11(10-14(13)17)15(19)8-9-18-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2 |
InChI-Schlüssel |
PRIJOQSKVUKMQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)